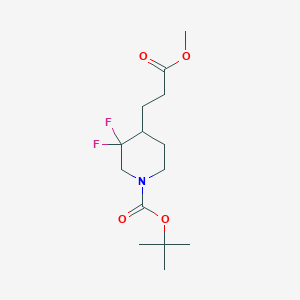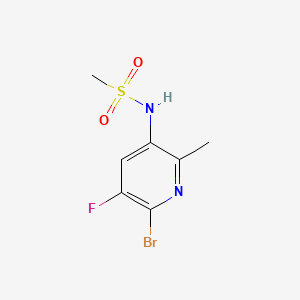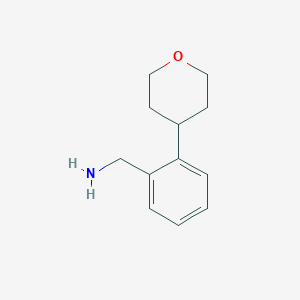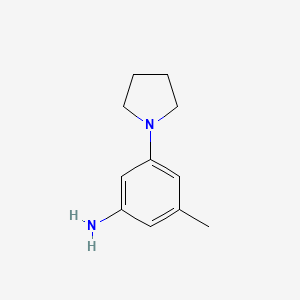
3-Methyl-5-pyrrolidin-1-ylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-pyrrolidin-1-ylaniline is an organic compound that features a pyrrolidine ring attached to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-pyrrolidin-1-ylaniline typically involves the reaction of 3-methyl aniline with pyrrolidine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the coupling reaction. The reaction is usually carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes often involve the use of high-pressure reactors and automated systems to control the reaction parameters precisely. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-5-pyrrolidin-1-ylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst to yield reduced derivatives.
Substitution: Electrophilic substitution reactions are common, where the aniline moiety can be substituted with various functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), sulfonyl chlorides (RSO2Cl)
Major Products Formed:
Oxidation: Quinones
Reduction: Reduced derivatives (e.g., amines)
Substitution: Halogenated or sulfonylated aniline derivatives
Applications De Recherche Scientifique
3-Methyl-5-pyrrolidin-1-ylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the development of pharmaceutical agents.
Industry: It is utilized in the production of dyes, pigments, and polymers due to its stable chemical structure.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-pyrrolidin-1-ylaniline involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems and cellular metabolism.
Comparaison Avec Des Composés Similaires
Pyrrolidine: A simple cyclic amine with a five-membered ring.
Aniline: An aromatic amine with a benzene ring attached to an amino group.
3-Methyl Aniline: An aniline derivative with a methyl group at the third position.
Comparison: 3-Methyl-5-pyrrolidin-1-ylaniline is unique due to the presence of both a pyrrolidine ring and an aniline moiety in its structure This combination imparts distinct chemical and biological properties, making it more versatile compared to its individual components
Propriétés
Formule moléculaire |
C11H16N2 |
|---|---|
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
3-methyl-5-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C11H16N2/c1-9-6-10(12)8-11(7-9)13-4-2-3-5-13/h6-8H,2-5,12H2,1H3 |
Clé InChI |
LLLYMKXAFMGIPK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)N2CCCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B13900706.png)

![3-(1-Methylimidazol-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13900714.png)
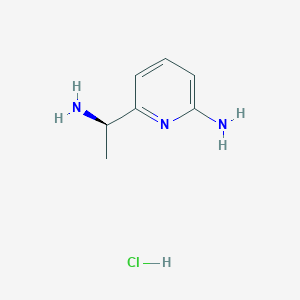
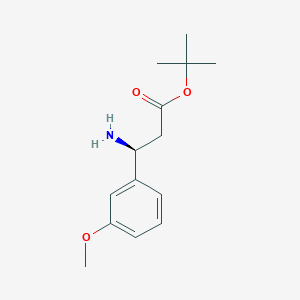
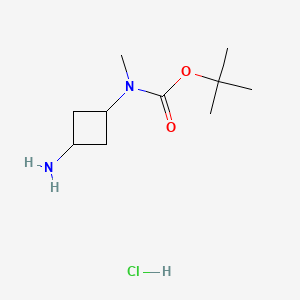
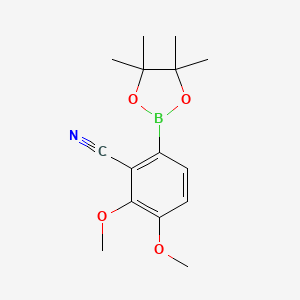

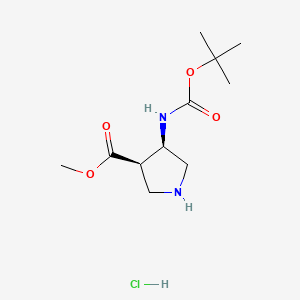
![Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate](/img/structure/B13900771.png)
